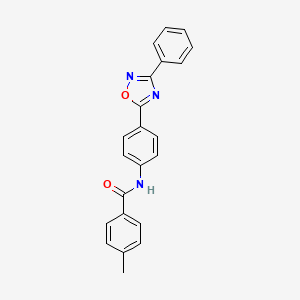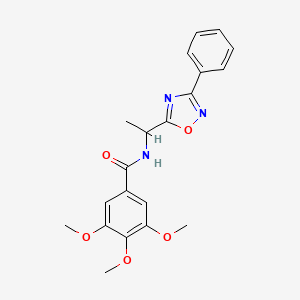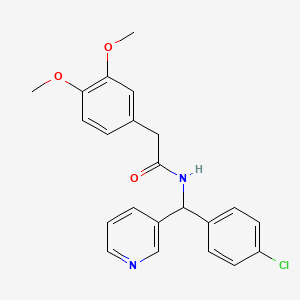
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as CPMA, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. CPMA is a member of the phenylacetamide class of compounds and has been studied for its ability to modulate certain biochemical pathways.
Wirkmechanismus
The exact mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to modulate certain biochemical pathways involved in inflammation and cancer growth. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been shown to reduce the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its ability to modulate certain biochemical pathways involved in inflammation and cancer growth. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro. The limitations of using N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods for N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide. Another area of research is the investigation of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide's potential use in the treatment of various inflammatory conditions and cancers. Further studies are needed to fully understand the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide and its effects on various biochemical pathways. Additionally, the development of more soluble forms of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide could lead to its use in a wider range of lab experiments.
Synthesemethoden
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a multi-step process involving the reaction of various starting materials. The synthesis of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting product with 3,4-dimethoxybenzaldehyde and acetic anhydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied in scientific research for its potential therapeutic applications. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-27-19-10-5-15(12-20(19)28-2)13-21(26)25-22(17-4-3-11-24-14-17)16-6-8-18(23)9-7-16/h3-12,14,22H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJMRALLOXLGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


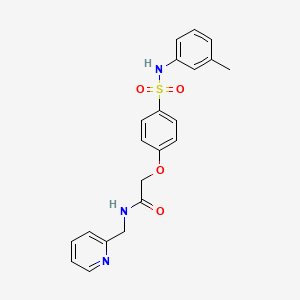

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)

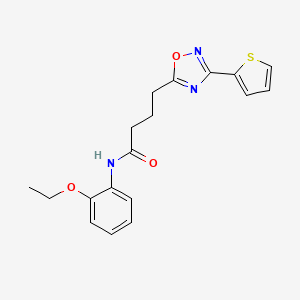




![N-[(4-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695159.png)
